(2-Amino-5-bromo-3-methoxyphenyl)methanol
Overview
Description
“(2-Amino-5-bromo-3-methoxyphenyl)methanol” is a chemical compound with the formula C8H10BrNO2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(2-Amino-5-bromo-3-methoxyphenyl)methanol” includes elements such as carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O). The molecular weight is 232.08 .Scientific Research Applications
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Synthesis of Antidepressant Molecules
- Field: Medicinal Chemistry
- Application: This compound could potentially be used as a building block in the synthesis of antidepressant molecules .
- Method: The synthesis of these molecules often involves metal-catalyzed reactions . Transition metals like iron, nickel, and ruthenium can serve as catalysts in these reactions .
- Results: The synthesis of key structural motifs in antidepressant drugs such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) can be achieved using these metal-catalyzed steps .
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Synthesis of m-Aryloxy Phenols
- Field: Organic Chemistry
- Application: “(2-Amino-5-bromo-3-methoxyphenyl)methanol” could potentially be used in the synthesis of m-aryloxy phenols .
- Method: The synthesis of m-aryloxy phenols often involves the use of catalysts like hydrogen bromide and boron tribromide (BBr 3) in demethylation reactions .
- Results: The synthesis of complex m-aryloxy phenols with functional groups such as esters, nitriles, and halogens can be achieved . These compounds have potential applications in various industries, including plastics, adhesives, and coatings, and they can also serve as antioxidants, ultraviolet absorbers, and flame retardants .
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Supramolecular Assembly
- Field: Supramolecular Chemistry
- Application: This compound could potentially be used in the construction of supramolecular assemblies .
- Method: The assembly is constructed through hydrogen bonding interactions . The structure of the molecular salt was determined by single-crystal X-ray crystallography .
- Results: The synthesized salt was elucidated by optical, Fourier transform infrared and nuclear magnetic resonance spectroscopic studies . The compound is thermally stable up to 210 °C .
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Synthesis of 2-Aminothiazole-Based Compounds
- Field: Organic Chemistry
- Application: This compound could potentially be used in the synthesis of 2-aminothiazole-based compounds .
- Method: The synthesis involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .
- Results: These 2-aminothiazole-based compounds have been associated with various biological activities such as anticancer, antioxidant, antimicrobial and anti-inflammatory activities .
properties
IUPAC Name |
(2-amino-5-bromo-3-methoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-3,11H,4,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHNIDQXQUBJBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674302 | |
Record name | (2-Amino-5-bromo-3-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-5-bromo-3-methoxyphenyl)methanol | |
CAS RN |
953039-12-8 | |
Record name | 2-Amino-5-bromo-3-methoxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=953039-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Amino-5-bromo-3-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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